2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15153759
InChI: InChI=1S/C17H15N3O4/c1-23-13-6-4-12(5-7-13)18-16(21)11-20-17(22)9-8-14(19-20)15-3-2-10-24-15/h2-10H,11H2,1H3,(H,18,21)
SMILES:
Molecular Formula: C17H15N3O4
Molecular Weight: 325.32 g/mol

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC15153759

Molecular Formula: C17H15N3O4

Molecular Weight: 325.32 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C17H15N3O4
Molecular Weight 325.32 g/mol
IUPAC Name 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C17H15N3O4/c1-23-13-6-4-12(5-7-13)18-16(21)11-20-17(22)9-8-14(19-20)15-3-2-10-24-15/h2-10H,11H2,1H3,(H,18,21)
Standard InChI Key SGEMEEQHGZSCSP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3

Introduction

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that integrates a furan moiety, a pyridazine ring, and an acetamide group. This compound belongs to the class of heterocyclic compounds, specifically pyridazinones, which are known for their diverse biological activities. The structural components suggest potential applications in pharmacology, particularly in targeting specific biological pathways.

Synthesis

The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide typically involves several key steps:

  • Formation of the Furan Ring: This step is crucial for introducing the furan moiety into the compound.

  • Formation of the Pyridazinone Moiety: This involves creating the pyridazine ring with the appropriate oxidation state.

  • Coupling with the Acetamide Group: The final step involves linking the pyridazinone intermediate with the acetamide group and the 4-methoxyphenyl moiety.

Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing synthesis.

Potential Biological Activities Table

ActivityDescription
Inflammation ModulationPotential interaction with formyl peptide receptors (FPRs).
Immune Response RegulationMay influence immune processes through receptor interactions.

Applications and Future Research

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide holds potential applications in various fields, including medicinal chemistry and drug development. Further pharmacological studies are necessary to elucidate its precise interactions and effects within biological systems.

Potential Applications Table

ApplicationDescription
Medicinal ChemistryPotential use in drug development targeting specific biological pathways.
PharmacologyMay be used to modulate inflammatory processes or immune responses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator